REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[C:12]([CH3:18])[N:11]=1.[Se](=O)=[O:20]>COCCOCCOC.C(O)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[C:12]([CH:18]=[O:20])[N:11]=1
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Name
|
6-(2,4-difluorophenylamino)-2-methylnicotinonitrile
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Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)NC1=NC(=C(C#N)C=C1)C
|
Name
|
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The temperature of the oil bath was slowly warmed to 155° C. in 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The remaining brown solution was purified on an ISCO 12 g column
|
Type
|
WASH
|
Details
|
the product eluted with 50-80% EtOAc in hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)NC1=NC(=C(C#N)C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |